

# Application Note: NMR Characterization of 6-Cyclohexyl-4-methyl-2H-pyran-2-one

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## Compound of Interest

Compound Name: 6-Cyclohexyl-4-methyl-2H-pyran-2-one

Cat. No.: B139015

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## Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**. While specific experimental data for this compound is not readily available in the public domain, this note presents a generalized methodology for acquiring and interpreting  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, essential for the structural elucidation and purity assessment of this and similar small molecules. The provided data tables are predicted values based on established chemical shift principles and serve as a guide for researchers.

## Predicted NMR Data

Due to the absence of publicly available experimental NMR data for **6-Cyclohexyl-4-methyl-2H-pyran-2-one**, the following tables present predicted chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values. These predictions are based on analogous structures and standard NMR principles. The numbering convention used for assignments is illustrated in Figure 1.

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**Figure 1.** Chemical structure of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** with atom numbering for NMR assignments.

**Table 1: Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment                 |
|----------------------------------|--------------|---------------------------|-------------|----------------------------|
| ~ 5.90                           | s            | -                         | 1H          | H-3                        |
| ~ 5.85                           | s            | -                         | 1H          | H-5                        |
| ~ 2.50                           | m            | -                         | 1H          | H-7                        |
| ~ 2.10                           | s            | -                         | 3H          | H-13                       |
| ~ 1.80 - 1.20                    | m            | -                         | 10H         | H-8, H-9, H-10, H-11, H-12 |

**Table 2: Predicted  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ , 100 MHz)**

| Chemical Shift ( $\delta$ , ppm) | Assignment |
|----------------------------------|------------|
| ~ 164.0                          | C-2        |
| ~ 162.0                          | C-6        |
| ~ 152.0                          | C-4        |
| ~ 110.0                          | C-5        |
| ~ 100.0                          | C-3        |
| ~ 40.0                           | C-7        |
| ~ 32.0                           | C-8, C-12  |
| ~ 26.0                           | C-9, C-11  |
| ~ 25.5                           | C-10       |
| ~ 20.0                           | C-13       |

## Experimental Protocol

This section outlines a standard operating procedure for the NMR analysis of **6-Cyclohexyl-4-methyl-2H-pyran-2-one**.

### Sample Preparation

- Weigh approximately 5-10 mg of **6-Cyclohexyl-4-methyl-2H-pyran-2-one** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
- Ensure the solution is clear and free of any particulate matter before inserting it into the NMR spectrometer.

## NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer

$^1\text{H}$  NMR Spectroscopy:

- Pulse Program: zg30 (or equivalent standard  $30^\circ$  pulse sequence)
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 20 ppm (-5 to 15 ppm)
- Number of Scans: 16
- Relaxation Delay (d1): 1.0 s
- Acquisition Time (aq): 4.0 s

$^{13}\text{C}$  NMR Spectroscopy:

- Pulse Program: zgpg30 (or equivalent proton-decoupled pulse sequence)
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Spectral Width: 240 ppm (-20 to 220 ppm)
- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time (aq): 1.0 s

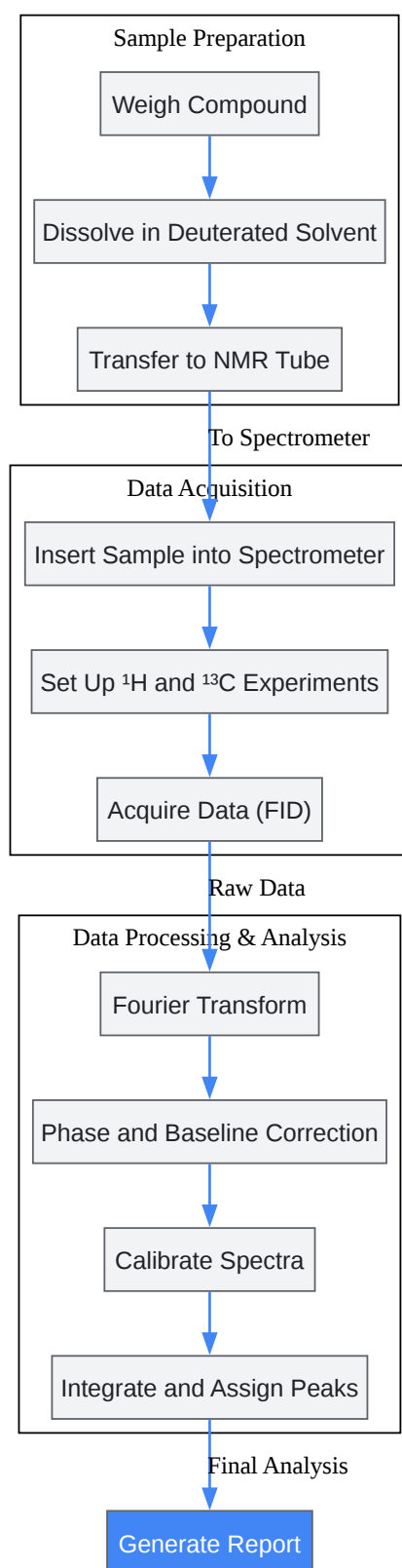
## Data Processing and Analysis

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum manually.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the  $^1\text{H}$  spectrum by setting the TMS peak to 0.00 ppm. Calibrate the  $^{13}\text{C}$  spectrum by setting the  $\text{CDCl}_3$  solvent peak to 77.16 ppm.
- Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

## Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of a small molecule.



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NMR characterization workflow from sample preparation to final analysis.

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